molecular formula C13H14FN3 B026143 4-(4-Fluorobenzylamino)-1,2-phenylenediamine CAS No. 491871-67-1

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Cat. No. B026143
M. Wt: 231.27 g/mol
InChI Key: IOYLGISQRDBPQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluorobenzylamino)-1,2-phenylenediamine often involves multi-step chemical reactions, starting from basic aromatic amines or nitriles. For instance, a novel synthesis of 4-[(18)F]fluorobenzylamine, which shares a similar fluorobenzylamine moiety, has been achieved through transition metal-assisted sodium borohydride reduction of 4-[(18)F]fluorobenzonitrile (Koslowsky, Mercer, & Wuest, 2010). This method has been extended to automated syntheses, showcasing the compound's utility as a building block for more complex molecules.

Molecular Structure Analysis

The molecular structure of related benzylamine compounds has been elucidated using X-ray crystallography and density functional theory calculations, revealing insights into their geometric configuration and electronic structure. For example, N-phenyl-4-nitrobenzylamine and its derivatives have been structurally characterized, providing a foundation for understanding the steric and electronic influences on the molecule's reactivity and properties (Iwasaki et al., 1988).

Scientific Research Applications

  • Selective and Sensitive Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine has been identified as a highly selective, sensitive, and reproducible reagent for selenium, with potential applications in photometric and qualitative analysis (Demeyere & Hoste, 1962).

  • Synthesis of Thiazolo[3,4-a]quinoxalines : The mesomeric effect of a fluorine atom in 1,2-phenylenediamines is similar to an aminosubstituent, leading to region-isomeric thiazolo[3,4-a]quinoxalines, which are important in organic chemistry and pharmaceuticals (Mamedov et al., 2009).

  • Building Block for Radiopharmaceuticals : 4-[(18)F]fluorobenzylamine can be synthesized with high radiochemical purity and yield, making it a valuable building block for the synthesis of (18)F-labeled compounds in nuclear medicine (Way & Wuest, 2013).

  • Synthesis of Benzimidazoles : 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole can be synthesized from o-phenylenediamine and ethyl acetoacetate, showing potential in organic synthesis and drug discovery (Huang Jin-qing, 2009).

  • Nucleophilic Substitution in Heterocyclic Syntheses : A new method for preparing nucleophilically substituted o-phenylenediamines, with potential applications in heterocyclic syntheses, has been developed (Jefferson & Suschitzky, 1977).

  • Chiral Solvatochromic Schiff Bases : Chiral Schiff bases containing (S)-proline or (R)-3-aminopropane-1,2-diol functionalities have been synthesized, showing potential in organic and pharmaceutical chemistry (Spange, Schreiter, & Hofmann, 2006).

  • Electrochromic Aromatic Polyamides : Highly stable anodic electrochromic aromatic polyamides containing N,N,N‘,N‘-Tetraphenyl-p-Phenylenediamine moieties have been developed, with promising properties for applications in electronics, automotive, and aerospace industries (Liou & Chang, 2008).

Safety And Hazards

4-Fluorobenzylamine is classified as a Category 4 acute toxin and can cause severe skin burns and eye damage . It is also corrosive to metals .

properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]benzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYLGISQRDBPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459837
Record name 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

CAS RN

491871-67-1
Record name 4-(4-FLUOROBENZYLAMINO)-1,2-PHENYLENEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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